molecular formula C14H19NO2 B14837313 5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide

5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide

Cat. No.: B14837313
M. Wt: 233.31 g/mol
InChI Key: WFHSXHSJCYCPHO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.309 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide typically involves the reaction of 2-ethyl-N,N-dimethylbenzamide with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-ethyl-N,N-dimethylbenzamide is unique due to its cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where specific reactivity is required .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

5-cyclopropyloxy-2-ethyl-N,N-dimethylbenzamide

InChI

InChI=1S/C14H19NO2/c1-4-10-5-6-12(17-11-7-8-11)9-13(10)14(16)15(2)3/h5-6,9,11H,4,7-8H2,1-3H3

InChI Key

WFHSXHSJCYCPHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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